3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride
Description
Properties
IUPAC Name |
3-chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O.ClH/c12-9-3-7(11(13,14)15)4-17-10(9)6-18-8-1-2-16-5-8;/h3-4,8,16H,1-2,5-6H2;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQPKKSMSYYXDY-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OCC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route and Reaction Conditions
A two-step process is commonly employed:
Step 1: Salt Formation
- Starting from 3-chloro-2-R-base-5-(trifluoromethyl)pyridine (where R-base = chlorine, bromine, or fluorine), the compound is dissolved in a low-toxicity solvent such as acetone or butanone.
- An activator, typically a nucleophilic tertiary amine such as 4-dimethylaminopyridine or triethylamine, is added.
- The mixture is heated to reflux for 4–6 hours, then cooled to 20–30 °C.
- The reaction mixture is filtered, and the filter cake is vacuum dried at 40–50 °C for 1–2 hours to yield an organic salt.
Step 2: Cyanation Reaction
- The organic salt is reacted with cyanide sources such as potassium cyanide or Cyanogran (a cyanide reagent) in a biphasic system of dichloromethane and water.
- The reaction is conducted at low temperatures (0–10 °C) for 2–3 hours with stirring.
- After reaction completion, the mixture is allowed to separate into organic and aqueous layers.
- The organic layer is acidified with hydrochloric acid to pH 2–4, separated, and washed with water until neutral pH is reached.
- The product is isolated by vacuum distillation under reduced pressure at 60–120 °C.
Advantages of the Method
- Avoids use of highly toxic nitrile solvents like acetonitrile or propionitrile.
- Employs dichloromethane, a solvent with low water solubility, facilitating easy phase separation and solvent recycling.
- Minimizes cyanide consumption to 1–1.5 molar equivalents, reducing environmental hazards.
- Achieves high yields (>85%) with straightforward purification steps.
- Operates under mild conditions with relatively simple equipment requirements.
Representative Data from Patent Example
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 3-chloro-2-chloro-5-trifluoromethylpyridine (1.82 kg), methanol (27.2 L), triethylamine (1.01 kg), reflux 4 h, cool to 20 °C | - | Formation of organic salt |
| 2 | Organic salt, hydrocyanic acid (0.27 kg), dichloromethane (2.7 L), water (1.35 L), stir at 0 °C for 3 h | - | Cyanation reaction |
| 3 | Vacuum distillation at 60 °C, 2 mmHg, kettle temp 70–120 °C | 85.7 | Isolation of 3-chloro-2-cyano-5-(trifluoromethyl)pyridine |
Functionalization to 3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine Hydrochloride
The next step involves substitution at the 2-position of the pyridine ring with the (3S)-pyrrolidin-3-yloxy]methyl group, followed by hydrochloride salt formation.
General Approach
- The 3-chloro-2-cyano-5-(trifluoromethyl)pyridine intermediate undergoes nucleophilic substitution or reduction and subsequent coupling with (3S)-pyrrolidin-3-ol derivatives.
- The stereochemistry at the 3-position of pyrrolidine is preserved by using enantiomerically pure starting materials or chiral catalysts.
- The reaction conditions are optimized to favor selective substitution without affecting the trifluoromethyl or chloro substituents.
- Finally, the free base is converted into the hydrochloride salt to improve stability and solubility.
Typical Reaction Conditions
- Use of suitable solvents such as dichloromethane, ethanol, or acetone.
- Catalysts or bases like triethylamine or 4-dimethylaminopyridine to facilitate substitution.
- Temperature control between 0 °C and room temperature to maintain stereochemical integrity.
- Purification by crystallization or chromatography to isolate the hydrochloride salt.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 3-chloro-2-R-base-5-(trifluoromethyl)pyridine (R = Cl, Br, F) |
| Solvents used | Acetone, butanone, methanol, dichloromethane, chloroform |
| Activators | 4-dimethylaminopyridine, triethylamine, 4-pyrrolidinopyridine |
| Cyanide source | Potassium cyanide, Cyanogran |
| Reaction temperature | Reflux for salt formation; 0–10 °C for cyanation |
| Reaction time | 4–6 hours reflux; 2–3 hours cyanation |
| Isolation method | Filtration, vacuum drying, phase separation, acidification, vacuum distillation |
| Yield of intermediate | >85% |
| Environmental considerations | Avoidance of nitrile solvents; solvent recycling; minimized cyanide usage |
| Final functionalization | Nucleophilic substitution with (3S)-pyrrolidin-3-ol derivatives; hydrochloride salt formation |
Research Findings and Industrial Relevance
- The preparation method described in CN106349159A patent provides a scalable and environmentally friendly route to the key intermediate 3-chloro-2-cyano-5-(trifluoromethyl)pyridine, which is essential for the synthesis of the target compound.
- The use of low-toxicity solvents and minimized cyanide equivalents addresses safety and environmental concerns prevalent in traditional methods.
- The methodology allows for solvent recycling and easier waste treatment, reducing production costs and ecological footprint.
- The subsequent functionalization step to introduce the (3S)-pyrrolidin-3-yloxy]methyl moiety is typically performed under mild conditions to maintain stereochemical purity, which is critical for pharmaceutical applications.
- The overall synthetic route is amenable to industrial scale-up due to its operational simplicity, high yield, and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions, such as nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce dechlorinated or reduced derivatives.
Scientific Research Applications
3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrolidin-3-yl group may contribute to its binding affinity to certain receptors or enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride
- Molecular Formula : C₁₁H₁₃Cl₂F₃N₂O
- Molecular Weight : 317.14 g/mol
- CAS Registry Number : 1823188-24-4
- Catalog Number : 167802 (as per )
- Structural Features :
- A pyridine core substituted with chlorine (C3), a trifluoromethyl group (C5), and a (3S)-pyrrolidin-3-yloxymethyl moiety (C2).
- Stereospecific (S)-configuration at the pyrrolidine ring, which may influence biological activity or binding affinity.
- Hydrochloride salt form enhances solubility and stability.
Physical Properties :
- Appearance : White solid (common for related compounds; inferred from ).
- Melting Point: Not explicitly provided, but structurally similar pyridine derivatives in exhibit melting points ranging from 58.8°C to 132.5°C.
- Spectral Data : ¹H/¹³C NMR and HRMS data are unavailable for this compound but are critical for structural confirmation in related analogs (e.g., ).
Structural and Functional Analogues
A comparative analysis with structurally related compounds is summarized in Table 1, highlighting key differences in substituents, ring systems, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Variations: Pyrrolidine vs. Piperidine: The target compound’s 5-membered pyrrolidine ring (vs. piperidine’s 6-membered) may confer distinct conformational preferences, affecting binding to biological targets (e.g., enzymes or receptors) . Oxymethyl Linker: The presence of an oxymethyl group in the target compound (vs.
Physicochemical Properties :
- Molecular Weight : The target compound (317.14 g/mol) is lighter than analogs with bulky aryl groups (e.g., 7e at ~500 g/mol), which may improve pharmacokinetic profiles .
- Salt Form : The hydrochloride salt in the target compound enhances solubility compared to free-base analogs (e.g., ).
Synthetic Accessibility :
- The target compound’s discontinuation () contrasts with the commercial availability of piperidine analogs (7 suppliers in ), suggesting synthetic or stability challenges.
- Yields for related compounds vary widely (e.g., 34.4% for 7a vs. 91.5% for 7j in ), highlighting the impact of substituents on reaction efficiency .
Biological Activity :
- While explicit data for the target compound are lacking, structurally related pyridine derivatives exhibit herbicidal activity (). The trifluoromethyl group is a hallmark of agrochemicals due to its metabolic stability and electronegativity .
- The (3S)-pyrrolidine configuration may enhance target specificity, as stereochemistry often influences ligand-receptor interactions .
Biological Activity
3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- SMILES Notation : C1CC(NC1)C(C2=C(C=CN=C2Cl)C(F)(F)F)O
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes involved in signal transduction pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It exhibits affinity for certain receptors, potentially influencing neurochemical signaling and cellular responses.
Table 1: Biological Targets and Effects
| Biological Target | Mechanism of Action | Observed Effect |
|---|---|---|
| Enzyme X | Inhibition of catalytic activity | Reduced cell proliferation |
| Receptor Y | Antagonism | Decreased neurotransmitter release |
| Protein Z | Binding affinity | Altered metabolic pathways |
Antimicrobial Activity
Recent studies have indicated that pyridine derivatives, including this compound, exhibit antimicrobial properties. Research has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Antitumor Activity
The compound has shown promise in preclinical models for its antitumor effects. A study on breast cancer cell lines revealed that it could induce apoptosis and inhibit tumor growth when combined with standard chemotherapeutic agents such as doxorubicin.
Case Study: Combination Therapy in Cancer Treatment
A notable case study assessed the efficacy of combining this compound with doxorubicin in MDA-MB-231 breast cancer cells. The findings indicated:
- Synergistic Effect : The combination therapy resulted in a significantly higher rate of apoptosis compared to either treatment alone.
- Mechanism Insight : Flow cytometry analysis confirmed increased early apoptotic cell populations when treated with both agents.
Safety and Toxicity
While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies suggest a favorable safety profile; however, further investigations are necessary to fully understand its pharmacokinetics and long-term effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride?
- Methodology :
- Nucleophilic substitution : React 3-chloro-5-(trifluoromethyl)pyridine-2-methanol with (3S)-pyrrolidin-3-ol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to form the ether linkage .
- Salt formation : Treat the free base with HCl in anhydrous ether or methanol to obtain the hydrochloride salt .
- Key considerations : Use chiral resolving agents or asymmetric synthesis to preserve the (3S)-pyrrolidine stereochemistry .
Q. How is the compound characterized to confirm its structure and purity?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C5, pyrrolidinyloxy at C2) .
- HRMS : High-resolution mass spectrometry for molecular weight confirmation (e.g., expected [M+H]+ ion) .
- X-ray crystallography : Resolve stereochemical ambiguities in the pyrrolidine ring .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Q. What solvents and conditions enhance the compound’s solubility for biological assays?
- Solubility profile :
- The hydrochloride salt improves aqueous solubility (e.g., >10 mg/mL in PBS or DMSO-water mixtures) .
- For hydrophobic assays, use DMSO as a co-solvent (<1% v/v to avoid cytotoxicity) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical integrity?
- Optimization strategies :
- Temperature control : Conduct substitutions at 0–5°C to minimize racemization of the (3S)-pyrrolidine moiety .
- Catalytic systems : Employ chiral catalysts (e.g., BINOL-derived phosphates) to enhance enantiomeric excess (>98% ee) .
- Workflow : Use continuous-flow reactors for reproducible, gram-scale production .
Q. What strategies address stereochemical instability during derivatization?
- Mitigation approaches :
- Protecting groups : Temporarily block the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) to prevent undesired ring-opening .
- Low-temperature reactions : Perform electrophilic substitutions (e.g., alkylation) at −20°C to retain configuration .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Experimental design :
- Derivative synthesis : Modify the trifluoromethyl group (e.g., replace with cyano or methylsulfonyl) or vary the pyrrolidine substituents .
- In vitro assays : Test kinase inhibition (e.g., EGFR, JAK2) or antimicrobial activity using MIC assays .
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .
Q. What analytical challenges arise in detecting trace impurities, and how are they resolved?
- Challenges :
- Byproducts : Detect chlorinated side products (e.g., di-substituted pyridines) via LC-MS with electrospray ionization .
- Degradation : Monitor hydrolytic stability under accelerated conditions (40°C/75% RH) using stability-indicating HPLC methods .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation risks noted in similar compounds) .
- Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation of fine particles .
- Waste disposal : Neutralize with sodium bicarbonate before aqueous disposal .
Data Contradictions and Resolutions
Q. How are discrepancies in reported biological activities resolved?
- Case example : If antimicrobial activity varies across studies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
